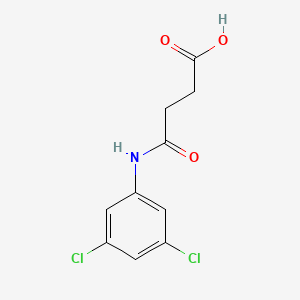

N-(3,5-Dichlorophenyl)-succinamide

Description

Properties

IUPAC Name |

4-(3,5-dichloroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h3-5H,1-2H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKPXGYDZXXJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201305 | |

| Record name | N-(3,5-Dichlorophenyl)-succinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53219-95-7 | |

| Record name | N-(3,5-Dichlorophenyl)-succinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053219957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dichlorophenyl)-succinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation Dynamics

In Vivo Metabolism of N-(3,5-Dichlorophenyl)succinimide in Preclinical Models

In vivo studies, primarily in rat models, have demonstrated that NDPS undergoes extensive metabolism before elimination. tandfonline.com Following oral administration to rats, the compound is readily excreted, with no significant tissue residue detected 24 hours after dosing. tandfonline.com The metabolic fate is characterized by a series of oxidative, hydrolytic, and conjugative reactions. tandfonline.comnih.gov

Identification of Phase I Oxidative Metabolites

Phase I metabolism of NDPS is predominantly characterized by oxidation and hydrolysis. The primary oxidative metabolites identified in vivo are hydroxylated derivatives of the succinamic acid structure. nih.gov Studies using hepatocytes isolated from male Fischer 344 rats have identified several key oxidative products. nih.govnih.gov

Major oxidative metabolites include:

N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA) : Often the major oxidative product. nih.gov

N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid (3-NDHSA) . nih.govnih.gov

N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) : A precursor that rapidly hydrolyzes to form 2-NDHSA and 3-NDHSA. nih.govnih.gov

N-(3,5-dichloro-4-hydroxyphenyl)succinamic acid : An aromatic hydroxylation product. nih.gov

Additionally, a significant hydrolytic product, N-(3,5-dichlorophenyl)succinamic acid (NDPSA) , is formed through the opening of the succinimide (B58015) ring. tandfonline.comnih.govnih.gov This hydrolysis can occur non-enzymatically. nih.gov Another metabolite, N-(3,5-dichlorophenyl)malonamic acid (DMA) , has also been identified in rat urine. tandfonline.com

| Metabolite Name | Abbreviation | Metabolic Reaction Type | Reference |

|---|---|---|---|

| N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid | 2-NDHSA | Oxidation, Hydrolysis | tandfonline.comnih.govnih.gov |

| N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid | 3-NDHSA | Oxidation, Hydrolysis | nih.govnih.gov |

| N-(3,5-dichlorophenyl)-2-hydroxysuccinimide | NDHS | Oxidation | nih.govnih.gov |

| N-(3,5-dichlorophenyl)succinamic acid | NDPSA | Hydrolysis | tandfonline.comnih.gov |

| N-(3,5-dichlorophenyl)malonamic acid | DMA | Oxidation | tandfonline.com |

| N-(3,5-dichloro-4-hydroxyphenyl)succinamic acid | - | Aromatic Hydroxylation | nih.gov |

Identification of Phase II Conjugative Metabolites

Following Phase I oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions. These biotransformations typically increase water solubility and facilitate excretion. nih.gov In rats, small quantities of alcohol-O-glucuronide and O-sulfate conjugates of 2-NDHSA and 3-NDHSA have been detected in urine, plasma, and tissue samples. nih.gov The formation of these conjugates is believed to proceed through the initial conjugation of the intermediate NDHS, followed by hydrolysis of the succinimide ring. nih.gov

Furthermore, evidence of reactive intermediate formation during NDPS metabolism is suggested by the detection of amino acid conjugates. nih.gov Specifically, N-acetylcysteine and cysteine conjugates have been found in rat urine and feces, respectively. nih.gov

More recent studies have identified two novel amino metabolites in significant amounts in rat kidney tissues:

N-(3,5-dichlorophenyl)-2-aminosuccinamic acid (2-NDASA) . nih.gov

N-acetyl-2-NDASA , its N-acetylated derivative. nih.gov

These findings indicate that conjugation with glucuronic acid, sulfate (B86663), and amino acids are all relevant pathways in the metabolic clearance of NDPS. nih.govnih.gov

| Metabolite Class | Specific Metabolite Identified | Reference |

|---|---|---|

| Glucuronides | Alcohol-O-glucuronide of 2-/3-NDHSA | nih.gov |

| Sulfates | O-sulfate of 2-/3-NDHSA | nih.gov |

| Amino Acid Conjugates | N-acetylcysteine conjugates | nih.gov |

| N-(3,5-dichlorophenyl)-2-aminosuccinamic acid (2-NDASA) | nih.gov | |

| N-acetyl-2-NDASA | nih.gov |

Role of Specific Cytochrome P450 Isozymes in Metabolism

The oxidative metabolism of NDPS is mediated by the cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver. nih.govnih.gov The involvement of specific CYP isozymes has been investigated using various inducers and inhibitors. Pretreatment of rats with phenobarbital (B1680315) (PB), a known inducer of CYP enzymes (particularly the CYP2B subfamily), significantly enhances the formation of hydroxylated metabolites like 2-NDHSA, 3-NDHSA, and NDHS. nih.govnih.gov Similarly, the broad-spectrum CYP inducer Aroclor 1254 also increases the production of these metabolites. nih.gov

Conversely, administration of 1-aminobenzotriazole (B112013) (ABT), an inhibitor of cytochrome P450, attenuates the formation of these oxidative metabolites. nih.govnih.gov In vitro studies using rat liver homogenates further confirmed that the formation of hydroxylated products was suppressed by carbon monoxide or the omission of the necessary cofactor NADPH, reinforcing the role of P450 enzymes. nih.gov These experiments collectively demonstrate that a phenobarbital-inducible form of rat liver P450 is responsible for converting NDPS to its hydroxylated intermediates. nih.gov Pretreatments with inducers for other CYP families, such as 3-methylcholanthrene (B14862) (CYP1A) and isoniazid (B1672263) (CYP2E1), did not alter NDPS biotransformation. nih.gov

Involvement of Cytosolic Dehydrogenases and Aminotransferases in Metabolite Clearance

Beyond the initial P450-mediated oxidation, cytosolic enzymes play a crucial role in the subsequent metabolism and clearance of NDPS metabolites. nih.gov The formation of the amino metabolite 2-NDASA from the major oxidative metabolite, 2-NDHSA, has been shown to involve a transamination pathway. nih.gov

In vitro studies using rat liver and kidney cytosols have demonstrated that this conversion is sensitive to inhibitors of specific enzyme classes:

Dehydrogenases : Inhibitors of alcohol dehydrogenase (e.g., 4-methylpyrazole) and aldehyde dehydrogenase (e.g., disulfiram) reduced the formation of 2-NDASA by 40-50%. nih.gov

Aminotransferases : (Aminooxy)acetic acid, an inhibitor of pyridoxal (B1214274) 5'-phosphate-dependent enzymes like aminotransferases, almost completely abolished the formation of 2-NDASA. nih.gov

The mechanism was further confirmed by the incorporation of a ¹⁵N-labeled amino group into 2-NDASA when ¹⁵N-glutamic acid was included in the incubation, providing direct evidence for transamination. nih.gov These results establish that cytosolic dehydrogenases and aminotransferases are key enzymes in this metabolic pathway for NDPS. nih.gov

In Vitro Metabolic Investigations using Subcellular Preparations and Isolated Cells

To dissect the specific enzymatic processes involved in NDPS biotransformation, in vitro systems utilizing isolated cells and subcellular fractions have been employed. These studies provide a controlled environment to identify metabolites and characterize the enzymes responsible for their formation.

Hepatocyte and Kidney Homogenate Studies

Studies using isolated hepatocytes from Fischer 344 rats have been instrumental in characterizing the oxidative metabolism of NDPS. nih.govnih.gov These cells are capable of producing the full spectrum of oxidative metabolites, including 2-NDHSA, 3-NDHSA, and NDHS. nih.gov The formation of these products in hepatocytes was shown to be mediated by cytochrome P450. nih.gov

Investigations with liver and kidney homogenates have revealed tissue-specific differences in metabolic capability. Rat liver homogenates, particularly when fortified with NADPH, actively convert NDPS to its hydroxylated metabolites. nih.gov This activity is markedly increased (approximately 5-fold for 2-NDHSA) in liver homogenates from rats pretreated with phenobarbital. nih.gov

In contrast, kidney homogenates from both control and phenobarbital-pretreated rats did not produce detectable levels of oxidative metabolites. nih.gov This suggests that the initial, P450-mediated oxidative bioactivation of NDPS occurs predominantly in the liver, while subsequent metabolic steps, such as the formation of amino acid conjugates, can occur in the kidney. nih.govnih.gov

| Abbreviation | Full Compound Name |

|---|---|

| NDPS | N-(3,5-Dichlorophenyl)succinimide |

| NDPSA | N-(3,5-dichlorophenyl)succinamic acid |

| 2-NDHSA | N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid |

| 3-NDHSA | N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid |

| NDHS | N-(3,5-dichlorophenyl)-2-hydroxysuccinimide |

| DMA | N-(3,5-dichlorophenyl)malonamic acid |

| 2-NDASA | N-(3,5-dichlorophenyl)-2-aminosuccinamic acid |

| N-acetyl-2-NDASA | N-acetyl-N-(3,5-dichlorophenyl)-2-aminosuccinamic acid |

| PB | Phenobarbital |

| ABT | 1-aminobenzotriazole |

| NADPH | Nicotinamide adenine (B156593) dinucleotide phosphate |

| CYP | Cytochrome P450 |

Enzyme Induction and Inhibition Effects on Metabolite Formation

The formation of metabolites from N-(3,5-Dichlorophenyl)-succinamide is significantly influenced by the activity of metabolic enzymes, particularly the cytochrome P450 (P450) system. Studies using inducers and inhibitors have elucidated the specific enzymes involved.

In rats, a phenobarbital (PB)-inducible form of liver P450 is responsible for converting NDPS to N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS). nih.gov Pre-treatment of rats with phenobarbital, a known enzyme inducer, resulted in a five-fold increase in the production of N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA). nih.gov This induction also led to the detection of metabolites not seen in control rats, namely NDHS and N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid (3-NDHSA). nih.gov

Conversely, the formation of these oxidative metabolites can be suppressed. nih.gov The process is dependent on the presence of NADPH; its omission from incubation mixtures prevents the formation of these metabolites. nih.gov Furthermore, the introduction of carbon monoxide (CO), a classic inhibitor of P450 enzymes, also suppresses their formation. nih.gov In studies with isolated rat hepatocytes, inhibition studies confirmed that the formation of oxidative products was mediated by cytochrome(s) P450. nih.gov

A separate transamination pathway leading to N-(3,5-dichlorophenyl)-2-aminosuccinamic acid (2-NDASA) is also subject to enzymatic inhibition. nih.gov The formation of 2-NDASA was almost completely abolished by (aminooxy)acetic acid, an inhibitor of aminotransferases. nih.gov Inhibitors of alcohol dehydrogenase (4-methylpyrazole) and aldehyde dehydrogenase (disulfiram) reduced its formation by 40-50%, indicating the involvement of cytosolic dehydrogenases and aminotransferases in this specific metabolic transformation. nih.gov

Table 1: Effects of Inducers and Inhibitors on NDPS Metabolite Formation

| Agent | Type | Effect | Affected Metabolite(s) | Reference |

| Phenobarbital | Inducer | 5-fold increase in production | N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA) | nih.gov |

| Carbon Monoxide (CO) | Inhibitor | Suppression of formation | NDHS, 2-NDHSA, 3-NDHSA | nih.gov |

| Omission of NADPH | Inhibitor | Suppression of formation | NDHS, 2-NDHSA, 3-NDHSA | nih.gov |

| (Aminooxy)acetic acid | Inhibitor | Almost complete abolishment of formation | N-(3,5-dichlorophenyl)-2-aminosuccinamic acid (2-NDASA) | nih.gov |

| 4-Methylpyrazole | Inhibitor | 40-50% reduction in formation | N-(3,5-dichlorophenyl)-2-aminosuccinamic acid (2-NDASA) | nih.gov |

| Disulfiram | Inhibitor | 40-50% reduction in formation | N-(3,5-dichlorophenyl)-2-aminosuccinamic acid (2-NDASA) | nih.gov |

Species-Specific Metabolic Differences (e.g., Rat vs. Rabbit)

Significant differences exist in the metabolic handling of this compound between species, most notably between the rat and the rabbit.

In the Fischer 344 rat, metabolism is primarily oxidative. nih.gov A phenobarbital-inducible form of liver cytochrome P450 converts NDPS to hydroxylated metabolites. nih.gov In the presence of NADPH, rat liver homogenates convert NDPS to N-(3,5-dichlorophenyl)succinamic acid (NDPSA) and N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA). nih.gov In contrast, oxidative metabolism was not observed in rabbit tissues. nih.gov

In the New Zealand white rabbit, the metabolic pathway is dominated by amidase-mediated hydrolysis. nih.govtandfonline.com Rabbit liver homogenates convert NDPS into 3,5-dichloroaniline (B42879) (DCA) and succinic acid (SA). nih.gov This hydrolytic degradation is mediated by an arylamidase-type hydrolase located in the microsomal fraction of the liver. tandfonline.com The production of DCA and SA was effectively inhibited by the amidase inhibitor bis-p-nitrophenyl phosphate, confirming the enzymatic pathway. nih.gov While both species exhibit nonenzymatic hydrolysis of NDPS to NDPSA, the subsequent, primary metabolic routes diverge significantly. nih.gov

Table 2: Comparison of NDPS Metabolism in Rat vs. Rabbit

| Feature | Rat (Fischer 344) | Rabbit (New Zealand White) | Reference |

| Primary Pathway | Cytochrome P450-mediated oxidation | Amidase-mediated hydrolysis | nih.gov |

| Key Metabolites | N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS), N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA), N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid (3-NDHSA) | 3,5-dichloroaniline (DCA), Succinic acid (SA) | nih.gov |

| Enzyme System | Phenobarbital-inducible Cytochrome P450 | Arylamidase | nih.govtandfonline.com |

| Oxidative Metabolism | Present and primary route in the liver | Absent | nih.gov |

| Common Metabolite | N-(3,5-dichlorophenyl)succinamic acid (NDPSA) via nonenzymatic hydrolysis | N-(3,5-dichlorophenyl)succinamic acid (NDPSA) via nonenzymatic hydrolysis | nih.gov |

Metabolite Reactivity and Subsequent Transformations

The metabolites of this compound are not inert and can undergo further transformations, some of which lead to the formation of reactive intermediates.

Chemical Reactivity of Phase II Metabolites (e.g., O-Sulfate Reactivity towards GSH)

Phase II metabolism of NDPS in rats produces alcohol-O-glucuronide and O-sulfate conjugates. nih.gov These conjugation reactions represent a bioactivation pathway. nih.gov The sulfate metabolite, in particular, exhibits significantly enhanced chemical reactivity. nih.gov The O-sulfate of N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS-O-sulfate) is approximately 500 times more reactive toward conjugation with glutathione (B108866) (GSH) than its precursor, NDHS. nih.gov In vitro studies using rat liver S9 fractions demonstrated that fortifying the incubation mixtures with Phase II cofactors, such as UDPGA (uridine diphosphate (B83284) glucuronic acid) or PAPS (3'-phosphoadenosine-5'-phosphosulfate), markedly increased the quantity of GSH adducts produced. nih.gov This highlights the role of Phase II conjugation in producing a more chemically reactive species.

Formation of Reactive Intermediates from NDPS Metabolism

The metabolism of NDPS leads to the formation of reactive intermediates. nih.gov The detection of N-acetylcysteine and cysteine conjugates in rat urine and feces, respectively, serves as strong evidence for the in vivo formation of such reactive species. nih.gov

The formation of alkyl alcohol-O-glucuronide and O-sulfate conjugates through Phase II metabolism is considered a bioactivation pathway, yielding chemically reactive metabolites. nih.gov A postulated metabolite, N-(3,5-dichlorophenyl)maleimide (NDPM), has been identified as a potent reactive intermediate. nih.gov Unlike NDPS and its other known metabolites, NDPM was found to be a potent inhibitor of mitochondrial function, specifically targeting site 1 of the respiratory chain. nih.gov This suggests that the formation of NDPM from the parent compound may be a critical step in its mechanism of action. nih.gov

Table 3: Reactive Intermediates from NDPS Metabolism

| Intermediate | Evidence/Characteristic | Significance | Reference |

| NDHS-O-sulfate | ~500-fold more reactive towards GSH than its precursor (NDHS). nih.gov | Represents a bioactivation pathway via Phase II metabolism. nih.gov | nih.gov |

| NDHS-O-glucuronide | Formation is a bioactivation pathway. nih.gov | Contributes to the pool of reactive Phase II metabolites. nih.gov | nih.gov |

| N-(3,5-dichlorophenyl)maleimide (NDPM) | A postulated metabolite that is a potent inhibitor of mitochondrial function. nih.gov | Not directly toxic itself, but its formation represents a key activation step. nih.gov | nih.gov |

| Unspecified Electrophiles | Formation inferred from the detection of N-acetylcysteine and cysteine conjugates in vivo. nih.gov | Indicates in vivo generation of reactive species capable of binding to nucleophiles. nih.gov | nih.gov |

Structure Activity Relationships Sar in N 3,5 Dichlorophenyl Succinamide and Analogues

Impact of Succinimide (B58015) Ring Structure on Biological Activity

The succinimide ring, a pyrrolidine-2,5-dione, is a fundamental component of N-(3,5-Dichlorophenyl)-succinamide and is recognized as a vital scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netnih.gov This five-membered heterocyclic ring contains two carbonyl groups, which contribute to its chemical reactivity and ability to interact with biological targets. researchgate.net The integrity of the succinimide ring is often crucial for the compound's biological function. For instance, in the context of antibody-drug conjugates (ADCs), the succinimide ring in linkers is susceptible to hydrolysis, particularly at higher pH. This ring-opening can alter the stability and therapeutic activity of the ADC, highlighting the importance of the closed-ring structure for maintaining its intended biological effect. creative-biolabs.comresearchgate.net

The succinimide nucleus can be modified at either the carbon or nitrogen atoms with various alkyl or aryl groups to generate derivatives with a broad spectrum of pharmacological activities. nih.gov These activities include antifungal, antimicrobial, antitumor, and anti-inflammatory properties. researchgate.netnih.gov The versatility of the succinimide structure allows it to serve as a building block for more complex molecules, influencing their metabolic stability and pharmacokinetic properties. nih.gov

Role of the 3,5-Dichlorophenyl Moiety in Activity and Specificity

The 3,5-dichlorophenyl group attached to the succinimide nitrogen is a critical determinant of the biological activity and specificity of this compound. This specific substitution pattern is frequently encountered in fungicides and other biologically active molecules. For example, the fungicide N-(3,5-dichlorophenyl)succinimide has demonstrated antiandrogenic activity by blocking the androgen receptor. nih.gov

The presence and positioning of the chlorine atoms on the phenyl ring significantly influence the compound's potency. Dichloro-substitution on the aromatic ring is a common feature in a number of potent fungicides. For instance, in a series of 3,4-dichloroisothiazole-based strobilurins, the dichlorinated moiety was integral to their fungicidal activity. nih.gov Similarly, studies on other classes of compounds, such as piperidone derivatives, have shown that a 3,4- or 3,5-dichlorophenyl group can confer high affinity and selectivity for specific biological targets. researchgate.net The electronic and steric properties of the dichlorophenyl group are believed to play a key role in the binding of the molecule to its target receptor or enzyme, thereby dictating its biological effect.

Influence of Substituents and Structural Modifications on Biological Properties

The biological properties of this compound analogs can be finely tuned by introducing various substituents and making structural modifications. The nature and position of these substituents can impact the compound's electronic distribution, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.

For example, in studies of N-phenylphthalimide derivatives, the substituents on the N-phenyl ring were found to influence the electrochemical properties of the molecules. nih.gov Specifically, the presence of electron-donating or electron-withdrawing groups can alter the oxidation and reduction potentials, which can be correlated with their biological activity. nih.gov The introduction of different functional groups can lead to a wide range of biological responses. For instance, various derivatives of succinimide have been synthesized with anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities, underscoring the significant role of substituents in defining the pharmacological profile. nih.gov

In the broader context of dichlorophenyl-containing compounds, modifications to other parts of the molecule have been shown to be critical. For instance, in a series of neurokinin-2 receptor antagonists, replacing a methylamide function with a more stable lactam ring and modifying substituents on an azetidine (B1206935) ring led to compounds with increased metabolic stability and high potency. researchgate.net This demonstrates that a holistic approach to structural modification, considering all parts of the molecule, is essential for optimizing biological properties.

Comparative SAR Studies with Related Cyclic Imides and Carboximides

Comparative structure-activity relationship studies involving related cyclic imides (like maleimides and glutarimides) and open-chain carboximides provide valuable context for understanding the unique contributions of the succinimide structure. researchgate.net Maleimides, which are structurally similar to succinimides but contain a double bond in the five-membered ring, are also important scaffolds in medicinal chemistry and are used as coupling partners in bioconjugation. researchgate.net

Studies on different N-aryl imides have revealed that both the nature of the imide ring and the substituents on the aryl group are crucial for activity. For instance, research on phthalimide (B116566) derivatives has shown that the type of substituent on the N-phenyl ring significantly affects their luminescent and electrochemical properties. nih.gov

Mechanistic Insights into Biological Activity and Cellular Interactions

Molecular Mechanisms of Antifungal Action

N-(3,5-Dichlorophenyl)succinimide is classified as a dicarboximide fungicide. The primary mode of action for dicarboximide fungicides is believed to involve the peroxidation of lipids, leading to membrane damage and subsequent disruption of cellular function in fungi. While the precise molecular targets are not fully elucidated for all compounds within this class, it is suggested that their toxicity arises from the generation of reactive oxygen species and interference with cellular respiration.

Fungicides are broadly categorized based on their mode of action to facilitate resistance management. These classifications include inhibitors of sterol biosynthesis, such as demethylation inhibitors (DMIs), and compounds that disrupt mitochondrial respiration, like succinate (B1194679) dehydrogenase inhibitors (SDHIs). bayer.canzpps.org Dicarboximides, including iprodione (B1672158) and procymidone, represent a distinct group. nzpps.org

General mechanisms of antifungal resistance include alterations in the drug's target enzyme, reduced intracellular accumulation of the drug, and overexpression of the target. nih.gov For many antifungal agents, the primary target is the fungal cell membrane's integrity, often by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. nih.gov

Antiandrogenic Effects and Androgen Receptor Antagonism

N-(3,5-Dichlorophenyl)succinimide (NDPS) has been demonstrated to possess moderate antiandrogenic properties. nih.gov Its mechanism of action in this regard is, at least in part, through the antagonism of the androgen receptor (AR). nih.gov Antiandrogens are compounds that prevent androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from exerting their biological effects. wikipedia.org This can occur through direct blockage of the AR or by inhibiting androgen production. wikipedia.org

In vitro studies using transiently transfected HepG2 cells have shown that NDPS can inhibit the DHT-induced activity of the androgen receptor. nih.gov This indicates a direct competitive interaction with the receptor.

In vivo evidence from Hershberger assays in rats further supports the antiandrogenic activity of NDPS. nih.gov Administration of NDPS resulted in a significant decrease in the weights of androgen-dependent tissues, including the ventral prostate, seminal vesicles, and other accessory glands. nih.gov

Furthermore, NDPS has been shown to modulate the expression of androgen-responsive genes. In the rat ventral prostate, NDPS treatment led to a decrease in the expression of the prostate-specific binding protein polypeptide C3 (PBP C3) gene. nih.gov

Table 1: In Vivo Antiandrogenic Effects of N-(3,5-Dichlorophenyl)succinimide in Rats nih.gov

| Tissue | Effect of NDPS Administration |

| Ventral Prostate | Significant weight decrease |

| Dorsolateral Prostate | Significant weight decrease |

| Seminal Vesicles | Significant weight decrease |

| Levator ani/bulbocavernosus muscles | Significant weight decrease |

| Cowper's glands | Significant weight decrease |

| Gene Expression | |

| Prostate specific binding protein polypeptide C3 (PBP C3) | Decreased expression |

| Testosterone-repressed prostatic message-2 (TRPM-2) | No significant effect |

Enzyme Inhibition Profiles of Related Succinimide (B58015) and Dichlorophenyl Derivatives

Thymidylate Synthase Inhibition in Related Compounds

Thymidylate synthase (TS) is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. wikipedia.orgpopline.org Inhibition of this enzyme leads to a "thymineless death" of cells and is a key target for anticancer therapies. wikipedia.orgnih.gov

While direct inhibition of thymidylate synthase by N-(3,5-Dichlorophenyl)succinimide has not been extensively reported, related compounds containing dichlorophenyl moieties have been investigated as inhibitors of enzymes involved in nucleotide metabolism. For instance, certain dihydropyrimidone derivatives featuring a 2,6-dichlorophenyl group have been studied as inhibitors of thymidine (B127349) phosphorylase, another enzyme critical for nucleotide salvage pathways. nih.gov Thymidine phosphorylase is overexpressed in many cancers and contributes to tumor growth and metastasis. nih.gov The structural similarity of the dichlorophenyl group in these compounds suggests that this motif may play a role in the inhibition of enzymes within these critical cellular pathways.

Mitochondrial Function Inhibition by Specific Metabolites (e.g., N-(3,5-Dichlorophenyl)maleimide)

The maleimide (B117702) functional group is known to be a reactive Michael acceptor that can readily form covalent adducts with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins. N-ethylmaleimide (NEM), a related monofunctional thiol reagent, has been shown to react with thiol groups of mitochondrial membrane proteins. nih.gov This interaction can lead to significant alterations in mitochondrial function. nih.gov

Specifically, the reaction of NEM with mitochondrial protein thiols has been linked to the inhibition of the mitochondrial permeability transition, a process characterized by a sudden increase in the permeability of the inner mitochondrial membrane to solutes, which can lead to mitochondrial swelling and cell death. nih.gov Given the structural similarity, it is plausible that N-(3,5-Dichlorophenyl)maleimide, a metabolite of N-(3,5-Dichlorophenyl)succinimide, could exert similar effects on mitochondrial function through its reactivity with critical protein thiols within the mitochondria.

Cellular and Molecular Responses in Preclinical Models

Modulation of Cytochrome P450 Activity and its Downstream Effects

The biotransformation of N-(3,5-Dichlorophenyl)succinimide (NDPS) is significantly mediated by the cytochrome P450 (CYP) enzyme system, primarily in the liver. nih.govnih.gov This metabolic processing is directly linked to the compound's nephrotoxicity, as oxidative metabolites are believed to be the ultimate toxicants. nih.govnih.gov

Studies in Fischer 344 rats have demonstrated that the metabolism of NDPS can be modulated by various inducers and inhibitors of CYP enzymes, which in turn affects the severity of kidney damage. nih.gov

Induction of CYP Enzymes: Pretreatment of rats with CYP inducers such as phenobarbital (B1680315) (PB) and Aroclor 1254 (ARO) leads to an enhanced formation of hydroxylated, nephrotoxic metabolites of NDPS. nih.gov This increased metabolic activation potentiates the renal damage induced by NDPS. nih.gov

Inhibition of CYP Enzymes: Conversely, pretreatment with a CYP inhibitor like 1-aminobenzotriazole (B112013) (ABT) reduces the formation of these toxic metabolites and attenuates NDPS-induced nephrotoxicity. nih.gov However, not all CYP modulators have the same effect; for example, 3-methylcholanthrene (B14862) (3-MC) and isoniazid (B1672263) (INH) did not significantly alter NDPS biotransformation or toxicity. nih.gov

This correlation strongly suggests that specific CYP isozymes are responsible for metabolizing NDPS to its hydroxylated products, which then mediate the observed kidney damage. nih.gov The primary oxidative metabolites identified include N-(3,5-dichlorophenyl)-2-hydroxysuccinimide, N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid, and N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid. nih.gov

Table 2: Effect of Cytochrome P450 Modulators on NDPS Metabolism and Nephrotoxicity nih.gov

| Modulator | Effect on CYP Activity | Effect on Formation of Nephrotoxic NDPS Metabolites | Effect on NDPS-Induced Nephrotoxicity |

| Phenobarbital (PB) | Inducer | Enhanced | Potentiated |

| Aroclor 1254 (ARO) | Inducer | Enhanced | Potentiated |

| 1-Aminobenzotriazole (ABT) | Inhibitor | Inhibited | Attenuated |

| 3-Methylcholanthrene (3-MC) | Inducer | No significant alteration | Unaffected |

| Isoniazid (INH) | Inducer | No significant alteration | Unaffected |

Role of Nucleophilic Agents in Attenuating Metabolite-Mediated Effects

The role of nucleophilic agents, particularly glutathione (B108866) (GSH), in modulating the toxicity of N-(3,5-Dichlorophenyl)succinimide metabolites is complex and has been the subject of detailed investigation. Contrary to the typical protective role of glutathione in detoxifying reactive electrophiles, studies on NDPS-induced nephrotoxicity suggest a more intricate involvement.

Pretreatment with diethyl maleate (B1232345) (DEM), a substance that depletes glutathione stores, has been shown to attenuate the nephrotoxic effects of NDPS, including increases in urine volume, proteinuria, glucosuria, and blood urea (B33335) nitrogen (BUN) levels. ebi.ac.uk This finding suggests that glutathione does not play a protective role against the renal toxicity induced by NDPS. ebi.ac.uk Furthermore, the administration of NDPS has been observed to cause initial small decreases in GSH concentrations followed by moderate increases in both reduced (GSH) and oxidized (GSSG) glutathione levels in the liver and kidney. ebi.ac.uk

These observations have led to the hypothesis that a glutathione or cysteine conjugate of an NDPS metabolite might be the actual species responsible for the observed nephrotoxicity. ebi.ac.uk However, further studies examining the nephrotoxic potential of synthesized glutathione and cysteine conjugates of NDPS did not support this hypothesis, as these conjugates did not produce significant toxicological changes in renal function or morphology. frontiersin.org Additionally, the cysteine conjugate beta-lyase inhibitor aminooxyacetic acid (AOAA) did not alter the nephrotoxicity induced by the NDPS metabolites N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) or N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (NDHSA), providing further evidence against the formation of a nephrotoxic cysteine conjugate as the ultimate toxic species. frontiersin.org

While the direct role of glutathione conjugates in NDPS toxicity remains debated, the modulation of glutathione levels clearly impacts the toxic outcome. The data suggest a nuanced role for nucleophilic agents, where their interaction with NDPS metabolites may be a critical step in the bioactivation pathway leading to toxicity, rather than a detoxification pathway.

Table 1: Effect of Glutathione Depletion on NDPS-Induced Nephrotoxicity

| Agent | Effect on Glutathione | Impact on NDPS-Induced Nephrotoxicity | Reference |

|---|---|---|---|

| Diethyl Maleate (DEM) | Depletion | Attenuated increases in urine volume, proteinuria, glucosuria, and BUN. | ebi.ac.uk |

| Aminooxyacetic Acid (AOAA) | Inhibition of cysteine conjugate beta-lyase | No effect on NDHS- or NDHSA-induced nephrotoxicity. | frontiersin.org |

Involvement of Inflammatory Mediators (e.g., Leukotrienes)

The proposed mechanism involves the formation of vasoconstrictor leukotrienes, such as LTC4 and LTD4, through the 5-lipoxygenase pathway. nih.gov The synthesis of LTC4 is initiated by the conversion of arachidonic acid to leukotriene A4 (LTA4), which is then conjugated with glutathione. nih.govnih.gov This is particularly relevant as the attenuation of NDPS nephrotoxicity by glutathione depletion could be linked to a reduced synthesis of these vasoconstrictor leukotrienes. nih.gov

To investigate the role of leukotrienes in NDPS-induced nephrotoxicity, studies have utilized inhibitors of the leukotriene synthesis pathway. Diethylcarbamazine (DEC), an inhibitor of LTA4 synthesis, has been shown to markedly reduce the nephrotoxicity induced by both NDPS and its metabolites, N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA). nih.gov

Furthermore, the use of an LTD4 receptor antagonist, LY171883, provided partial attenuation of the nephrotoxicity induced by NDHS and 2-NDHSA. nih.gov These findings collectively suggest that leukotrienes contribute to the mechanisms of NDPS-induced nephrotoxicity, likely through their vasoconstrictive effects on renal vasculature. nih.govnih.gov The inhibition of cyclooxygenase by indomethacin (B1671933) has been shown to potentiate NDPS nephrotoxicity, suggesting that the reduction of vasodilatory prostaglandins (B1171923) may enhance the effects of vasoconstrictor leukotrienes. nih.gov

Table 2: Effect of Leukotriene Pathway Inhibitors on NDPS and Metabolite-Induced Nephrotoxicity

| Inhibitor | Target | Effect on Nephrotoxicity | Reference |

|---|---|---|---|

| Diethylcarbamazine (DEC) | LTA4 Synthesis | Markedly reduced nephrotoxicity from NDPS, NDHS, and 2-NDHSA. | nih.gov |

| LY171883 | LTD4 Receptor Antagonist | Partially attenuated nephrotoxicity from NDHS and 2-NDHSA. | nih.gov |

Computational Chemistry Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively developed for N-(3,5-Dichlorophenyl)-succinamide are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its known bioactivities.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for a compound like this compound would involve compiling a dataset of structurally related compounds with experimentally determined biological activities. For this particular compound, the activities of interest would primarily be its antifungal efficacy and its observed cytotoxicity. nih.gov The goal is to create a regression or classification model where molecular descriptors (numerical representations of chemical structure) are the independent variables and biological activity is the dependent variable. Such models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogues.

Descriptor Selection and Model Validation Methodologies

A critical step in QSAR modeling is the selection of appropriate molecular descriptors that encode the structural features relevant to the biological activity. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices, and structural fragments.

3D: Steric (e.g., molecular volume) and electronic (e.g., dipole moment) properties derived from the 3D conformation of the molecule.

Once descriptors are calculated for a series of compounds, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forest (RF) are used to build the model.

Model validation is essential to ensure the robustness and predictive power of the QSAR model. Standard validation methodologies include:

Internal Validation: Techniques like leave-one-out cross-validation (q²) assess the model's stability and predictive ability on the training set data.

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used during the model development process.

Prediction of Bioactivities (e.g., Antifungal, Cytotoxicity)

This compound is known to be an agricultural fungicide. nih.gov A validated QSAR model could predict the antifungal activity of novel derivatives, potentially leading to the discovery of more effective fungicides. The model would correlate structural properties with endpoints like the half-maximal effective concentration (EC50) against various fungal species.

Furthermore, studies have investigated the cytotoxicity and nephrotoxicity of this compound. nih.govnih.govnih.gov While this compound itself was not found to be directly cytotoxic to isolated rat renal cells, its metabolites were studied for their toxic potential. nih.govnih.gov A QSAR model for cytotoxicity could help in predicting the toxic profiles of related compounds, aiding in the early-stage assessment of their safety. The model would aim to predict values such as the concentration that causes 50% cell death (IC50) in various cell lines.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or enzyme, at an atomic level.

Ligand-Target Interaction Analysis and Binding Affinity Prediction

As with QSAR, specific molecular docking studies for this compound are not readily found in the reviewed literature. However, this technique would be the primary method to elucidate its mechanism of action. The process involves:

Obtaining the 3D structures of the ligand (this compound) and the potential protein target.

Using a docking algorithm to predict the most likely binding pose of the ligand within the active site of the protein.

Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the target.

Calculating a "docking score," which is an estimation of the binding affinity. Lower binding energy scores typically indicate a more favorable interaction.

Molecular dynamics (MD) simulations can further refine the docked complex, simulating the movements of the atoms over time to assess the stability of the ligand-protein interaction.

Identification of Potential Molecular Targets

A key application of molecular docking is the identification of potential molecular targets, which is crucial for understanding a compound's biological effects. Based on its known activities, several potential targets for this compound could be investigated:

Fungal Enzymes: As a fungicide, it likely inhibits a critical enzyme in a fungal metabolic or structural pathway. Docking it against known fungal enzyme targets could reveal its mechanism of antifungal action.

Androgen Receptor: Research has shown that N-(3,5-Dichlorophenyl)-succinimide exhibits antiandrogenic activity by antagonizing the androgen receptor (AR). nih.gov Molecular docking simulations could be used to model the interaction between the compound and the ligand-binding domain of the AR, providing insight into how it blocks the receptor's normal function. nih.gov

Mitochondrial Proteins: A postulated metabolite, N-(3,5-dichlorophenyl)maleimide (NDPM), has been shown to be a potent inhibitor of mitochondrial function, specifically targeting site 1 of the respiratory chain. nih.gov Docking studies with NDPM and components of the mitochondrial electron transport chain could clarify this mechanism of toxicity.

The table below summarizes the known biological activities of this compound that would serve as the basis for computational modeling studies.

Table 1: Summary of Known Biological Activities for this compound

| Activity Type | Finding | Potential Computational Application | Reference |

|---|---|---|---|

| Antifungal | Known agricultural fungicide. | QSAR to predict antifungal potency of derivatives; Docking to identify fungal enzyme targets. | nih.gov |

| Antiandrogenic | Acts as an antagonist of the androgen receptor (AR). | Docking to analyze interactions with the AR ligand-binding domain. | nih.gov |

| Cytotoxicity / Nephrotoxicity | A postulated metabolite inhibits mitochondrial function. | QSAR for toxicity prediction; Docking of metabolites against mitochondrial proteins. | nih.govnih.gov |

The table below lists the chemical compounds mentioned in this article.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide |

| N-(3,5-Dichlorophenyl)-2-hydroxysuccinamic acid |

| N-(3,5-Dichlorophenyl)malonamic acid |

| N-(3,5-Dichlorophenyl)succinamic acid |

| N-(3,5-Dichlorophenyl)maleamic acid |

Structure-Based Design Strategies for Analogues

Structure-based design is a cornerstone of modern chemical research, enabling the rational development of new molecules with desired properties. This approach relies on understanding the three-dimensional structure of a target protein and how a ligand, such as this compound or its parent compound, N-(3,5-dichlorophenyl)succinimide (NDPS), interacts with it.

The design of analogues often begins with the lead compound's known metabolites, which provide a natural library of structurally similar molecules. The metabolism of the fungicide NDPS, for instance, yields several compounds including this compound itself, as well as hydroxylated and conjugated versions like N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and its O-sulfate conjugate. nih.govnih.govnih.gov These structures serve as a foundation for designing new derivatives.

A key computational tool in this process is the Quantitative Structure-Activity Relationship (QSAR) analysis. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to build statistical models that correlate the 3D properties of a series of compounds with their biological activity. nih.gov For a series of analogues based on the this compound scaffold, a QSAR model would be developed to predict the fungicidal activity. This model can then be used to computationally screen new, hypothetical analogues before they are synthesized, saving time and resources. nih.gov The model highlights which structural modifications—such as adding or removing hydrogen bond donors, altering steric bulk, or changing electrostatic properties—are likely to enhance activity.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed view of the electronic properties of a molecule, which are fundamental to its reactivity and interactions with biological targets.

Density Functional Theory (DFT) for Electronic Structure and SAR

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine a wide range of chemical properties that are crucial for understanding the Structure-Activity Relationship (SAR).

For this compound, DFT calculations can elucidate the distribution of electrons and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data is representative of typical DFT outputs and serves as an illustrative example.)

| Property | Calculated Value (Illustrative) | Significance in SAR |

| HOMO Energy | -6.8 eV | Relates to electron-donating ability; potential for oxidation. |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability; potential for reduction. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 Debye | Influences solubility and ability to engage in polar interactions. |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool for predicting and interpreting a molecule's reactive behavior. nih.gov The MEP map is a 3D visualization of the total electrostatic potential projected onto the electron density surface of a molecule. nih.govresearchgate.net It provides a guide to the regions of a molecule that are rich or poor in electrons, which is invaluable for understanding non-covalent interactions and chemical reactivity.

Different colors on an MEP map signify different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are prone to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would predict that the most negative regions are localized around the oxygen atoms of the carbonyl and carboxylic acid groups. These sites would be the primary locations for hydrogen bonding interactions with a biological receptor. nih.gov The hydrogen atom of the carboxylic acid's hydroxyl group, and to a lesser extent the amide hydrogen, would appear as positive (blue) regions, indicating their potential to act as hydrogen bond donors. Understanding this electrostatic landscape is crucial for predicting how the molecule will orient itself within a protein's active site and for designing analogues with improved binding affinity.

Advanced Analytical Characterization in Research

Chromatographic Techniques for Metabolite Identification and Quantification

Chromatographic methods are fundamental to separating the complex mixtures that result from the metabolism of NDPS in biological matrices. High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are workhorse techniques for this purpose, often coupled with mass spectrometry for enhanced detection and identification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful separation techniques that utilize a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The differential partitioning of the analytes between the two phases allows for their separation. In the context of NDPS research, reversed-phase HPLC is frequently employed to monitor the formation of its metabolites. nih.gov

UPLC, a more recent innovation, utilizes columns with smaller particle sizes (typically <2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com This makes UPLC particularly advantageous for analyzing complex biological samples where metabolites may be present in low concentrations. mdpi.comolemiss.edu The enhanced resolution of UPLC is crucial for separating closely related isomers of NDPS metabolites, which may have distinct toxicological properties. mdpi.com

A typical UPLC method for the analysis of small molecules involves a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous solution containing a modifier (such as formic acid) to improve peak shape and ionization efficiency. olemiss.edu

Table 1: Comparison of HPLC and UPLC

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | <2 µm |

| Pressure | Lower | Higher (up to 1200 bar) |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the definitive identification and quantification of NDPS and its metabolites. technologynetworks.com LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and structural analysis.

LC-MS provides the molecular weight of the eluting compounds, offering a high degree of specificity. technologynetworks.com For even greater confidence in identification, LC-MS/MS is employed. In this technique, a specific ion (the precursor ion) is selected from the initial mass spectrum and subjected to fragmentation, generating a characteristic pattern of product ions. This "fingerprint" is unique to the molecule and allows for its unambiguous identification, even in complex matrices. technologynetworks.com

In the study of NDPS metabolism, HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) has been instrumental in investigating its detailed biotransformation in rats. nih.gov This technique has enabled the identification of major in vivo metabolites, including oxidative and hydrolytic products. nih.gov Furthermore, LC-MS/MS has been crucial in characterizing novel Phase II metabolites, such as glucuronide conjugates of hydroxylated NDPS derivatives. nih.gov The sensitivity of modern LC-MS/MS systems allows for the detection of metabolites at very low concentrations, which is essential for understanding their pharmacokinetic profiles. nih.govnih.govresearchgate.net

Spectroscopic Methods for Structural Elucidation

While chromatographic techniques are excellent for separation and initial identification, spectroscopic methods are required for the definitive structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular structure of NDPS and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. nd.eduslideshare.net By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise arrangement of atoms within a molecule can be determined. nd.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. nd.edu When a molecule is irradiated with infrared light, specific bonds vibrate at characteristic frequencies, resulting in an absorption spectrum that is unique to the compound. nist.gov

The FT-IR spectrum of N-(3,5-Dichlorophenyl)-succinamide would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) groups of the succinimide (B58015) ring, and the C-Cl bonds of the dichlorophenyl ring. nih.gov By comparing the FT-IR spectrum of a suspected metabolite to that of the parent compound, changes in functional groups, such as the introduction of a hydroxyl group during metabolism, can be identified. While a specific FT-IR spectrum for this compound is not detailed in the search results, the technique is a standard method for the characterization of organic molecules. rsc.orgnist.govchemicalbook.comresearchgate.net

Radiolabeling Techniques for Biotransformation Tracking (e.g., [¹⁴C]-NDPS)

Radiolabeling is a highly sensitive and quantitative technique used to trace the fate of a compound in a biological system. nih.govnih.gov By incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the structure of NDPS, its absorption, distribution, metabolism, and excretion (ADME) can be comprehensively studied. nih.govnih.govresearchgate.net

Future Research Directions

Elucidation of Undetermined Molecular and Cellular Mechanisms

The agricultural fungicide N-(3,5-Dichlorophenyl)succinimide (NDPS) is known to be nephrotoxic in rats, with evidence suggesting that its metabolism is a key factor in its toxicity. nih.gov Studies have shown that both phase I and phase II metabolic pathways are likely involved. nih.gov While research has identified several metabolites, the exact molecular and cellular mechanisms that lead to renal toxicity require further clarification.

Hepatic biotransformation appears critical for the metabolic activation of the compound. nih.gov In vitro studies using rat hepatocytes have shown that the formation of oxidative metabolites is mediated by cytochrome P450 enzymes. nih.gov Key identified metabolites include oxidative products like N-(3,5-dichlorophenyl)-2- and 3-hydroxysuccinamic acid (2-/3-NDHSA) and hydrolytic products such as N-(3,5-dichlorophenyl)succinamic acid. nih.govnih.gov

A significant area for future research is the role of phase II metabolites. The formation of alcohol-O-glucuronide and O-sulfate conjugates of NDPS metabolites has been identified as a bioactivation pathway. nih.gov Specifically, the NDHS-O-sulfate metabolite has been shown to be approximately 500 times more reactive toward GSH conjugation than its precursor, N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS). nih.gov Further investigation is needed to detail how this bioactivation contributes to nephrotoxicity.

Crucially, studies have indicated that NDPS and its known metabolites are not directly toxic to isolated rat renal proximal tubules (RPT), suggesting that extrarenal metabolism is required to produce the ultimate toxic species. google.com Research points towards a postulated but as-yet-unconfirmed metabolite, N-(3,5-dichlorophenyl)maleimide (NDPM), as a potent candidate. NDPM was found to be a powerful cytotoxicant to RPT and a strong inhibitor of mitochondrial function, specifically targeting site 1 of the respiratory chain. nih.gov A primary direction for future research is to confirm the in vivo formation of NDPM and elucidate its precise role in initiating cell death through mitochondrial inhibition.

Exploration of Analogues with Modified Pharmacological and Toxicological Profiles

Studies on isolated rat renal proximal tubules have demonstrated that the parent compound, NDPS, and its known metabolites are not directly cytotoxic. nih.govgoogle.com However, a postulated metabolite, which is a structural analogue, displayed marked toxicity. The table below summarizes the findings from in vitro toxicity studies on these compounds.

Toxicity of N-(3,5-Dichlorophenyl)succinimide and its Analogues in Rat Renal Proximal Tubules

| Compound/Analogue | Type | In Vitro Toxicity to Renal Proximal Tubules (RPT) |

|---|---|---|

| N-(3,5-Dichlorophenyl)succinimide (NDPS) | Parent Compound | Not directly toxic at 1 mM for 4h. nih.gov |

| N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide (NDHS) | Known Metabolite | Not directly toxic at 1 mM for 4h. nih.gov |

| N-(3,5-Dichlorophenyl)-2-hydroxysuccinamic acid (NDHSA) | Known Metabolite | Not directly toxic at 1 mM for 4h. nih.gov |

| N-(3,5-Dichlorophenyl)succinamic acid (NDPSA) | Known Metabolite | Not directly toxic at 1 mM for 4h. nih.gov |

| N-(3,5-Dichlorophenyl)malonamic acid (DMA) | Known Metabolite | Not directly toxic at 1 mM for 4h. nih.gov |

| N-(3,5-Dichlorophenyl)maleamic acid (NDPMA) | Postulated Metabolite | Not directly toxic at 1 mM for 4h. nih.gov |

Future research should focus on the systematic exploration of these and other novel analogues. The pharmacological profiles of these compounds remain largely uninvestigated. A key objective would be to synthesize and test a broader range of analogues with modifications to the dichlorophenyl ring or the succinimide (B58015) structure. This would help in identifying the specific structural features responsible for the potent mitochondrial toxicity observed with NDPM. Such studies could lead to the design of new fungicides that retain efficacy while exhibiting a reduced or eliminated toxicological profile in non-target organisms.

Advanced Computational Modeling for Drug Discovery and Development

While specific computational studies on N-(3,5-Dichlorophenyl)-succinamide are not prominent in existing literature, this area represents a significant opportunity for future research. Advanced computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) analysis, are widely used in the design of new agricultural chemicals to predict efficacy and potential toxicity. justia.comjustia.com

Future research could apply QSAR models to the known analogues of NDPS. By correlating the structural features of the parent compound and its metabolites with their observed toxicological activity (or lack thereof), it may be possible to build a predictive model. nih.govgoogle.com This model could then be used to:

Predict the toxicity of other potential, yet undiscovered, metabolites or synthetic analogues.

Guide the design of new fungicide candidates that are less likely to be metabolized into toxic compounds.

Elucidate the key electronic and steric properties required for the potent mitochondrial inhibition exhibited by the N-(3,5-dichlorophenyl)maleimide (NDPM) analogue. nih.gov

Furthermore, molecular docking simulations could be employed to model the interaction between NDPM and complex I of the mitochondrial respiratory chain. This would provide valuable insights into the specific binding mechanisms responsible for its inhibitory effects, complementing experimental studies.

Investigation of Environmental Fate and Degradation Pathways of Metabolites

As an agricultural fungicide, N-(3,5-Dichlorophenyl)succinimide and its byproducts have the potential to enter and persist in the environment. nih.gov Fungicides can reach aquatic ecosystems, where they may pose a risk to a wide range of non-target organisms by affecting fundamental biological processes like energy production. nih.gov

Research has successfully identified major metabolites of NDPS in rats, including:

N-(3,5-dichlorophenyl)-2- and 3-hydroxysuccinamic acid (2-/3-NDHSA) nih.govnih.gov

N-(3,5-dichlorophenyl)succinamic acid nih.govnih.gov

N-Acetylcysteine and cysteine conjugates nih.gov

Despite identifying these metabolites in a biological system, a significant knowledge gap exists regarding their environmental fate. Future research must investigate the persistence, mobility, and degradation pathways of these specific metabolic products in soil and aquatic environments. Key research questions include:

What are the rates of abiotic and biotic degradation for these metabolites?

Do they bind to soil and sediment, and what is their potential for leaching into groundwater?

What are their degradation products in the environment, and are these daughter compounds also of toxicological concern?

Addressing these questions is critical for a complete environmental risk assessment of the fungicide N-(3,5-Dichlorophenyl)succinimide, moving beyond the parent compound to understand the full life cycle of it and its metabolic derivatives.

Q & A

Q. What are the established synthetic routes for preparing N-(3,5-Dichlorophenyl)-succinamide for immunoassay applications?

The compound can be synthesized via condensation of malic acid chloralide with 3,5-dichloroaniline to form N-(3,5-dichlorophenyl)-2-hydroxysuccinimide. Subsequent reaction with succinic anhydride yields the hapten N-(3,5-dichlorophenyl)succinimide-2-hemisuccinate, critical for immunoassay development. Structural validation is performed using IR, NMR, and LC-MS to confirm purity and functional groups .

Q. Which experimental models are most suitable for studying this compound-induced nephrotoxicity?

Fischer 344 and Sprague-Dawley rats are primary in vivo models, showing species- and strain-specific susceptibility. Isolated renal cortical cells from these rats are used for in vitro mechanistic studies. Key endpoints include blood urea nitrogen (BUN) levels, kidney weight changes, and histopathological analysis of tubular necrosis .

Q. What are the critical factors influencing acute nephrotoxicity in rodent models?

Dose, exposure duration, and glutathione (GSH) depletion are critical. For example, pretreatment with buthionine sulfoximine (BSO), a GSH synthesis inhibitor, exacerbates toxicity in Fischer 344 rats. Sodium sulfate co-administration potentiates toxicity by enhancing metabolic activation via cytochrome P450 (CYP) enzymes .

Advanced Research Questions

Q. How do gender differences affect susceptibility to this compound toxicity?

Male Fischer 344 rats exhibit greater susceptibility to nephrotoxicity compared to females, attributed to hormonal modulation of metabolic pathways. For instance, testosterone enhances CYP-mediated bioactivation of metabolites like N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS), increasing renal injury .

Q. What role do sulfate conjugates play in the compound's nephrotoxic mechanism?

Sulfate conjugates of NDHS are identified as primary nephrotoxic metabolites. In vitro studies using isolated renal cells demonstrate that these conjugates induce mitochondrial dysfunction and oxidative stress, leading to cell death. Inhibition of sulfation pathways reduces toxicity .

Q. How does CYP enzyme induction modulate this compound toxicity?

Acetone pretreatment induces CYP2E1 and CYP2B1/2 isoforms, accelerating the bioactivation of this compound into reactive intermediates. This increases BUN levels and renal damage in rats, highlighting the role of metabolic activation in toxicity .

Q. How does this compound compare to other carboximide fungicides in toxicity profiles?

Comparative studies with vinclozolin and iprodione reveal that this compound exhibits higher acute nephrotoxicity in rats. Differences arise from metabolic pathways: vinclozolin undergoes hydrolysis to endocrine-disrupting metabolites, while this compound relies on CYP-mediated activation .

Q. What is the role of leukotrienes in mediating renal vasoconstriction during toxicity?

Leukotrienes C4 and D4, released during toxicity, cause vasoconstriction in isolated perfused rat kidneys. Pharmacological inhibition of leukotriene synthesis (e.g., via 5-lipoxygenase inhibitors) attenuates renal vascular resistance, suggesting their contribution to ischemia-reperfusion injury .

Q. Can glutathione modulation be leveraged to mitigate nephrotoxicity?

BSO exacerbates toxicity, while N-acetylcysteine (NAC) supplementation partially rescues renal function by replenishing GSH. However, GSH conjugates are not directly nephrotoxic, indicating that oxidative stress—not conjugate formation—is the primary driver .

Methodological Considerations

- Experimental Design: Use staggered dosing regimens (e.g., 100–300 mg/kg in rats) with terminal endpoints at 24–72 hours to capture acute toxicity progression. Include sex-matched controls and validate metabolic profiles via LC-MS/MS .

- Data Contradictions: Discrepancies in strain susceptibility (e.g., Fischer 344 vs. Sprague-Dawley rats) may arise from genetic differences in CYP expression. Replicate studies across strains and validate findings using in vitro models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.